Fmoc-D-Lys-Oall HCl

Description

Contextualization of Nα-Fmoc-D-lysine allyl ester hydrochloride as a Versatile Protected Amino Acid Building Block

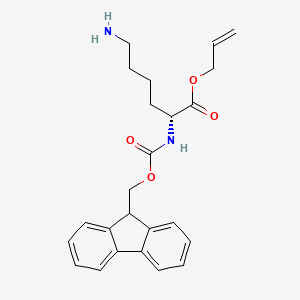

Nα-Fmoc-D-lysine allyl ester hydrochloride, commonly referred to as Fmoc-D-Lys-Oall HCl, stands as a significant protected derivative of the non-proteinogenic amino acid D-lysine. This compound serves as a versatile building block in the realm of organic synthesis, particularly in the construction of intricate molecular architectures such as peptides and peptidomimetics. Its chemical structure is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which acts as a protecting group for the α-amino function, and an allyl ester moiety protecting the α-carboxyl group. The compound is typically handled and utilized in its hydrochloride salt form. This strategic combination of protecting groups imparts differentiated reactivity to the molecule, a feature that is indispensable for executing multi-step synthetic protocols with precision. This compound finds valuable application in research endeavors focused on peptide synthesis and bioconjugation, contributing stability and controlled reactivity crucial for the advancement of therapeutic development chemimpex.comchemimpex.com. Researchers engaged in medicinal chemistry and biotechnology leverage this compound for the synthesis of peptide-based therapeutics, where the ability to precisely control amino acid sequences is of paramount importance chemimpex.com.

Significance of Orthogonal Protecting Group Strategies in Multi-Step Organic Synthesis

The concept of orthogonal protection is a cornerstone strategy in organic synthesis, especially when working with molecules that possess multiple reactive functional groups fiveable.meantispublisher.or.idwikipedia.org. This methodology is predicated on the simultaneous use of two or more protecting groups, each designed to be selectively removable under distinct sets of reaction conditions without compromising the integrity of other protected functionalities present in the molecule fiveable.mewikipedia.org. This capacity for selective deprotection is critical for exerting precise control over chemical transformations, a necessity in the synthesis of complex molecules such as peptides and carbohydrates fiveable.me. The judicious selection of protecting groups within an orthogonal strategy is paramount to ensure their independent removal without unintended interference with one another or with the desired chemical reaction fiveable.me. Established orthogonal protecting group pairs, including Boc/Fmoc, Alloc/Allyl, and Bn/Cbz, offer selective deprotection under varied reaction conditions fiveable.me. The implementation of orthogonal protection strategies empowers synthetic chemists to selectively activate and deactivate specific functional groups as needed, thereby enabling precise control over chemical transformations and minimizing the occurrence of undesirable side reactions fiveable.me.

Evolution of Fmoc and Allyl Protection Schemes in Peptide Synthesis Methodologies

The landscape of peptide synthesis methodologies has undergone significant evolution, largely driven by the continuous development and strategic application of diverse protecting group schemes. Among the most widely employed protecting groups for the α-amino function are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups peptide.comiris-biotech.dethermofisher.com. The Boc strategy, an earlier development, typically necessitates harsh acidic conditions for deprotection, often involving the use of hazardous reagents such as liquid hydrogen fluoride (B91410) (HF) peptide.comiris-biotech.de. In contrast, the Fmoc group exhibits stability under acidic conditions but is labile in the presence of bases, allowing for its removal under milder, basic conditions, most commonly utilizing piperidine (B6355638) iris-biotech.dethermofisher.comwikipedia.org. This milder deprotection step inherent to Fmoc chemistry has led to its widespread adoption, often replacing the Boc strategy in numerous applications, particularly within the realm of solid-phase peptide synthesis (SPPS). This preference stems from the avoidance of aggressive acids and the compatibility of Fmoc chemistry with a broader spectrum of functional groups and solid supports iris-biotech.dethermofisher.comaltabioscience.com.

Allyl-based protecting groups, encompassing allyl esters and allyloxycarbonyl (Alloc) groups, constitute another important class of protecting groups frequently employed in peptide synthesis peptide.comgoogle.comnih.gov. Allyl esters, for instance, demonstrate stability under both acidic conditions (such as trifluoroacetic acid, TFA) and basic conditions (such as piperidine) but can be selectively cleaved through the action of palladium catalysts peptide.comgoogle.com. This distinct mechanism of deprotection renders allyl protecting groups orthogonal to both Boc and Fmoc groups google.comnih.goviris-biotech.de. The synergistic combination of Fmoc for temporary Nα-protection and allyl-based groups for the protection of side chains or the C-terminus provides a potent orthogonal strategy in SPPS. This allows for the selective manipulation of different functional groups along the peptide chain google.comgoogle.com. This concept of three-dimensional orthogonality (involving Fmoc, tBu-based side-chain protection, and allyl-based protection) is particularly advantageous for the synthesis of complex peptide architectures, including cyclic peptides, branched peptides, and glycopeptides. It facilitates selective deprotection and subsequent cyclization or modification while the peptide remains anchored to the solid support nih.govgoogle.com. The mild conditions typically employed for allyl deprotection, often involving palladium(0) catalysts, are compatible with sensitive functional groups and mitigate the formation of reactive carbonium ions, a potential drawback associated with some acid-labile protecting groups google.com.

| Protecting Group | Lability | Common Deprotection Conditions | Orthogonal To | Primary Application in Peptide Synthesis |

| Fmoc | Base-labile | Piperidine, weak organic bases | Boc, Allyl | Temporary Nα-protection in SPPS |

| Boc | Acid-labile | Trifluoroacetic acid (TFA), strong acids | Fmoc, Allyl | Temporary Nα-protection (less common in modern SPPS), Side-chain protection |

| Allyl Ester | Palladium-labile | Pd(0) catalysts with nucleophiles | Fmoc, Boc | C-terminal protection, Carboxylic acid side-chain protection |

| Allyloxycarbonyl (Alloc) | Palladium-labile | Pd(0) catalysts with nucleophiles | Fmoc, Boc | Amine side-chain protection |

Table 1: Properties and Orthogonality of Common Protecting Groups in Peptide Synthesis

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXOBMIHCYCHQB-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Fmoc D Lys Oall Hcl

Preparation Routes for Nα-Fmoc-D-lysine Allyl Ester Hydrochloride

The synthesis of Nα-Fmoc-D-lysine allyl ester hydrochloride involves the selective protection of the α-amino group with the Fmoc moiety and the esterification of the carboxyl group with an allyl group, while managing the reactivity of the lysine (B10760008) ε-amino group issuu.com.

Enantioselective Synthesis Approaches for α-Allyl Amino Esters

Enantioselective synthesis of α-allyl amino esters, the broader class to which Fmoc-D-Lys-Oall HCl belongs, has been a significant area of research nih.govacs.org. Various catalytic methods have been developed to achieve high enantioselectivity nih.govacs.orgorganic-chemistry.org. For instance, chiral squaramide hydrogen-bond donors have been successfully employed as anion-abstraction catalysts in the allylation of α-chloro glycine (B1666218) esters using allylsilane or allylstannane nucleophiles nih.govacs.org. This approach has yielded α-allyl amino esters with high enantioselectivities (up to 97% ee) and diastereoselectivities (>10:1 dr) nih.govacs.org.

Another strategy involves the use of synergistic catalytic systems. A three-part catalyst system utilizing achiral picolinaldehyde, Zn(II), and a chiral palladium complex has been shown to enable the enantioselective α-allylation of N-unprotected amino esters with allylic carbonates or vinyl benzoxazinanones chemistryviews.org. This method provides α-allyl α-amino esters in high yields (up to 96%) and with high enantioselectivities (up to 98% ee) chemistryviews.org. The proposed mechanism involves the coordination of Zn(II) with a Schiff base intermediate, enhancing the acidity of the α-C–H bonds and favoring α-allylation over N-allylation chemistryviews.org.

Transition-metal-catalyzed allylic alkylation of chelated amino acid ester enolates is another approach for the synthesis of α-allylated amino acids organic-chemistry.orguni-saarland.de. Palladium and ruthenium catalysts have been explored for this transformation uni-saarland.de.

Controlled Protection of Lysine ε-Amino Group and Allyl Esterification Techniques

Controlled protection of the lysine ε-amino group is essential to prevent unwanted side reactions during Nα-Fmoc protection and allyl esterification google.com. Differentially protected lysine derivatives can be prepared via intermediates like a p-anisaldehyde Schiff base, which has shown improved selectivity for protecting the Nα and Nε amino groups with different protecting groups google.com.

Allyl esterification of the carboxyl group of amino acids can be achieved through various techniques. One common method involves the reaction of the carboxylic acid with allyl alcohol in the presence of a coupling reagent nih.gov. Dicyclohexylcarbodiimide (DCC) mediated esterification has been used to form allylic esters with cyclic amino acids nih.gov. Another scalable method involves the reaction of a protected peptide acid with TMS diazomethane (B1218177) in methanol (B129727) for the synthesis of methyl esters, and the BAL approach for other esters sigmaaldrich.com. While these methods are general for ester formation, specific conditions are required to achieve selective allyl esterification in the presence of other functional groups and protecting groups like Fmoc.

Advanced Reagents and Conditions for Fmoc and Allyl Moiety Introduction

The introduction of Fmoc and allyl moieties requires specific reagents and controlled conditions to ensure selectivity and minimize side reactions.

Oxime Carbonates and Alternative Reagents for Fmoc-Protection

Traditionally, the Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) wikipedia.org. However, these methods can sometimes lead to side reactions, including dipeptide formation researchgate.netluxembourg-bio.com.

Oxime carbonates have emerged as alternative reagents for the introduction of Fmoc and Alloc protecting groups, offering advantages such as ease of preparation, stability, and high reactivity, often resulting in cleaner products with minimal dipeptide formation researchgate.netluxembourg-bio.comnih.gov. For instance, the N-hydroxypicolinimidoyl cyanide derivative has shown good results for preparing Fmoc-Gly-OH, an amino acid prone to side reactions researchgate.netluxembourg-bio.com. More recently, cyanoacetamide-based oximes have been reported as cost-effective reagents for obtaining Fmoc-protected amino acids in high yield and purity nih.govresearchgate.net.

Other new amino-protecting reagents like Fmoc-DMT (derived from 4,6-dimethoxy-1,3,5-triazin-2-ol) have been developed, which are useful for introducing the Fmoc group into amines, including amino acids, in aqueous media with high efficiency and without significant side reactions like racemization or dimerization organic-chemistry.org.

Methodologies for Selective Allyl Ester Formation

Selective allyl ester formation in the presence of other reactive functional groups and protecting groups is crucial for synthesizing complex molecules. Methodologies for selective esterification often involve careful selection of coupling reagents, solvents, and reaction conditions nih.gov. Direct C-H esterification strategies have also been explored as alternatives to methods requiring stoichiometric coupling reagents or unstable intermediates nih.gov.

While general methods for allyl ester formation exist, achieving selectivity in the context of Fmoc-protected lysine, which has both an α-amino and an ε-amino group, requires specific techniques to ensure the allyl group is selectively introduced at the carboxyl group without affecting the protected amino groups or the side chain.

Hydrolysis and Derivatization of Fmoc-Protected Amino Esters

Once the Fmoc-protected amino ester, such as this compound, is synthesized, it can undergo hydrolysis to remove the ester group or further derivatization reactions.

Hydrolysis of esters, particularly methyl esters, in the presence of Fmoc groups can be challenging as standard basic or acidic conditions may cleave the Fmoc group chemicalforums.commdpi.comresearchgate.net. Mild orthogonal ester hydrolysis conditions have been developed to address this. For example, using calcium(II) iodide as a protective agent for the Fmoc group during base hydrolysis has shown to efficiently hydrolyze esters of Fmoc-protected amino acids with high yields and minimal Fmoc cleavage or racemization mdpi.comresearchgate.netmdpi.com. Iodide salts, such as magnesium iodide, have also been reported for ester hydrolysis while preserving Fmoc groups mdpi.com. Enzymatic methods using esterase enzymes like pig liver esterase have also been explored for the hydrolysis of methyl esters in the presence of Fmoc protection chemicalforums.com.

Derivatization of Fmoc-protected amino esters can involve various reactions depending on the desired product. The allyl ester group can be selectively cleaved under mild conditions using reagents like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of metal catalysts such as Pd(PPh3)4 and ZnCl2 organic-chemistry.org. Nickel-catalyzed deallylation methods involving double-bond migration followed by Brønsted acid-induced hydrolysis have also been reported organic-chemistry.org.

Green Chemistry Approaches for Carboxylic Acid Ester Hydrolysis

The deprotection of allyl esters, while traditionally effective with palladium catalysts and nucleophilic scavengers, has seen the exploration of greener approaches to minimize environmental impact and improve sustainability mdpi.comacsgcipr.orgresearchgate.net. Traditional methods often involve the use of organic solvents and stoichiometric amounts of reagents, some of which can be toxic or difficult to dispose of mdpi.comacs.orgacsgcipr.org.

Green chemistry approaches for carboxylic acid ester hydrolysis, applicable to allyl esters like that in this compound, aim to utilize more environmentally benign solvents, reduce catalyst loading, or employ alternative catalytic systems mdpi.comacs.org. Palladium-catalyzed deallylation remains a primary method, but research focuses on optimizing conditions to align with green chemistry principles acsgcipr.org.

One aspect of green chemistry in this context is the choice of solvent. While chlorinated solvents like 1,2-dichloroethane (B1671644) were previously used, greener alternatives are being investigated mdpi.comacsgcipr.org. Acetone, for instance, has been explored as a more promising organic solvent for ester hydrolysis in the presence of protective agents mdpi.com. The use of water as a solvent, the ultimate green solvent, is also a subject of ongoing research in peptide synthesis researchgate.net.

Another area of green chemistry is the development of alternative catalytic systems or reaction conditions that avoid the use of heavy metals or reduce the amount required acs.orgacsgcipr.org. For example, methods involving cobalt catalysts have been explored for the deprotection of allyl carboxylic esters acs.org. Additionally, some methods aim for metal-free deallylation, although these may have limitations depending on the substrate ajol.info.

The efficiency of the catalyst and the minimization of by-products also contribute to the "greenness" of a process acsgcipr.org. Palladium-catalyzed deallylation, when optimized, can be reasonably atom-efficient, particularly when the allyl cation acceptor has a low molecular weight acsgcipr.org.

Orthogonal Protection Strategies Employing Fmoc D Lys Oall Hcl

Principles of Fmoc/Allyl Orthogonality in Solid-Phase Peptide Synthesis

Orthogonal protection in SPPS refers to the use of protecting groups that are removed by distinct chemical mechanisms, allowing for selective deprotection steps. peptide.com The Fmoc/Allyl combination exemplifies this principle, where the Fmoc group is labile to bases, while the allyl ester is stable under basic conditions but susceptible to cleavage catalyzed by palladium(0). iris-biotech.depeptide.com

Mechanistic Understanding of Base-Labile Fmoc Deprotection

The Fmoc group is typically removed by treatment with a secondary amine, such as piperidine (B6355638), in a suitable solvent like N,N-dimethylformamide (DMF). ub.edursc.org The mechanism involves a base-catalyzed elimination reaction. The amine abstracts a proton from the carbon adjacent to the fluorene (B118485) ring, leading to the fragmentation of the carbamate (B1207046) linkage and the release of the free amine and dibenzofulvene. ub.eduthieme-connect.de The dibenzofulvene then reacts with the secondary amine, forming an adduct. thieme-connect.depeptide.com This deprotection is usually rapid and can be monitored spectrophotometrically due to the UV absorbance of the dibenzofulvene adduct. sigmaaldrich.com While piperidine is commonly used, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can remove Fmoc faster, though their use requires careful consideration due to potential side reactions with certain amino acid residues. peptide.compeptide.com

Palladium(0)-Catalyzed Allyl Ester Cleavage under Mild Conditions

The allyl ester protecting group is stable to the basic conditions used for Fmoc removal and the acidic conditions typically employed for cleaving peptides from resin or removing acid-labile side-chain protection like tert-butyl (tBu) or benzyloxycarbonyl (Bzl). iris-biotech.depeptide.comub.edu Selective removal of the allyl ester is achieved through catalysis by palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). peptide.comrsc.orgiris-biotech.de The mechanism involves the formation of a π-allyl palladium complex, followed by nucleophilic attack on the allyl group, typically by a weak acid or a nucleophile like morpholine (B109124) or N-methylaniline, which acts as an allyl scavenger. rsc.orgthieme-connect.de This reaction proceeds under mild, nearly neutral conditions, which is crucial for maintaining the integrity of the peptide chain and other protecting groups. thieme-connect.de

Chemoselectivity and Compatibility in Multi-Component Protection Systems

The orthogonality of Fmoc and allyl protecting groups makes Fmoc-D-Lys-Oall HCl a valuable building block in SPPS strategies that utilize multiple types of protecting groups. iris-biotech.deiris-biotech.de Its compatibility with other commonly used protecting schemes is essential for the synthesis of complex peptides.

Orthogonality with tert-Butyl (tBu) and Benzyloxycarbonyl (Boc/Bzl) Protecting Groups

The Fmoc/Allyl strategy is highly compatible with the widely used Fmoc/tBu and Boc/Bzl protection schemes. iris-biotech.deiris-biotech.de

Fmoc/tBu: In Fmoc-based SPPS, the α-amino group is protected with Fmoc, while many side chains (e.g., Asp, Glu, Ser, Thr, Tyr, Lys) are protected with tBu-based groups (e.g., OtBu, tBu, Boc). peptide.comresearchgate.net The Fmoc group is removed by base (piperidine), and the tBu-based groups are removed by acid (TFA). ub.eduresearchgate.net The allyl ester on lysine (B10760008) in this compound is stable to both piperidine and TFA, allowing for selective removal of either the Nα-Fmoc or other side-chain tBu groups independently of the allyl ester. peptide.comub.edu

Boc/Bzl: In Boc-based SPPS, the α-amino group is protected with Boc, which is removed by acid (TFA), while side chains are protected with Bzl-based groups, removed by strong acid (HF, TFMSOTf) or hydrogenolysis. peptide.compeptide.com While this compound is primarily used in Fmoc chemistry, the allyl ester's stability to strong acid generally allows its presence during the final cleavage of Bzl-protected peptides, although selective removal would still require palladium catalysis. peptide.com The Fmoc group, however, is not compatible with the acidic Boc deprotection conditions. peptide.com

This compatibility allows for intricate synthetic strategies where different functional groups can be selectively deprotected and modified at various stages of the synthesis.

Mitigation Strategies for Protecting Group Scrambling and Undesired Side Reactions (e.g., Dde migration)

While orthogonal protection is powerful, potential side reactions like protecting group migration can occur. One notable example is the migration of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group, another selectively removable protecting group for lysine side chains. sigmaaldrich.comiris-biotech.de Dde migration can occur during Fmoc deprotection with piperidine, especially to free amino groups. thieme-connect.desigmaaldrich.comiris-biotech.de

This compound, utilizing an allyl ester on the side chain carboxyl, does not exhibit the Dde migration issue as it protects a carboxyl group, not an amino group. However, in multi-component systems where Dde or similar groups are used alongside Fmoc and allyl, careful optimization of deprotection conditions is necessary. Strategies to mitigate Dde migration include using less concentrated piperidine solutions, shorter deprotection times, or alternative bases like DBU with short exposure, although DBU itself can cause other issues like aspartimide formation. thieme-connect.depeptide.com Using sterically hindered Dde derivatives like ivDde can also reduce migration, although their complete removal can be more challenging. sigmaaldrich.comiris-biotech.de The use of hydroxylamine (B1172632) hydrochloride/imidazole has also been shown to selectively remove Dde in the presence of Fmoc. peptide.comsigmaaldrich.comsigmaaldrich.comresearchgate.net

Other potential side reactions in SPPS include aspartamide formation, particularly in strongly basic conditions, which can be a concern when using piperidine for Fmoc deprotection, especially with Asp residues. peptide.com The use of more sterically hindered esters for Asp can help minimize this. peptide.com While this compound itself doesn't directly cause these issues, their potential existence in the peptide sequence necessitates careful consideration of all protecting groups and reaction conditions.

On-Resin Selective Deprotection and Functionalization

A key advantage of using orthogonally protected amino acids like this compound is the ability to perform selective deprotection and functionalization reactions while the peptide is still attached to the solid support. issuu.comresearchgate.netiris-biotech.deiris-biotech.deoup.com

After the peptide chain has been assembled using standard Fmoc SPPS protocols, the Nα-Fmoc group is typically the last temporary protecting group removed from the N-terminus to allow for further coupling or capping. However, the presence of the allyl ester on the lysine side chain allows for its selective removal at any desired point in the synthesis using palladium(0) catalysis. researchgate.netpeptide.com This frees the side chain carboxyl group of D-lysine, making it available for specific modifications, such as cyclization, labeling, or conjugation with other molecules, while the peptide remains anchored to the resin and other protecting groups (like tBu on other side chains or the C-terminal linkage to the resin) remain intact. researchgate.netoup.com

For example, in the synthesis of cyclic peptides, an allyl ester on a side chain carboxyl and an Alloc (allyloxycarbonyl) group on a side chain amino group can be selectively removed using palladium catalysis on the resin, followed by on-resin cyclization via amide bond formation between the deprotected side chains. researchgate.netoup.com This on-resin cyclization approach often leads to higher yields and fewer side products compared to cyclization in solution. oup.com The ability to selectively deprotect the allyl ester on the lysine side chain of a resin-bound peptide provides a powerful tool for creating diverse peptide architectures and conjugates.

Strategies for Site-Specific Derivatization of Lysine Residues on Solid Support

The use of protected lysine derivatives is fundamental for achieving site-specific modifications of lysine residues during SPPS. While Fmoc-protected lysine with a side-chain protecting group (such as Alloc or Dde) is commonly used for modifying the ε-amino group iris-biotech.deiris-biotech.desigmaaldrich.com, this compound offers orthogonality through its C-terminal allyl ester. Although this compound has the allyl ester on the C-terminus rather than a protecting group on the lysine side chain, the principle of orthogonal deprotection for site-specific modification remains relevant in the context of peptide synthesis strategies where the C-terminus might be involved in subsequent reactions or cyclization on the solid support issuu.com.

In SPPS using Fmoc chemistry, the peptide chain is typically elongated by sequentially coupling Fmoc-protected amino acids to the N-terminus of the growing peptide attached to a solid resin. The Fmoc group is removed in each cycle to expose the alpha-amino group for the next coupling step ub.edu. The allyl ester at the C-terminus of a building block like this compound remains intact during the standard Fmoc deprotection and peptide elongation steps due to its stability to basic conditions iris-biotech.deub.edu.

Selective removal of the allyl ester can be performed at a desired point during or after peptide assembly on the solid support using palladium catalysis iris-biotech.dersc.orgnih.gov. This selective deprotection liberates the C-terminal carboxylic acid, which can then be utilized for site-specific modifications, such as cyclization via amide bond formation with a side-chain amine (e.g., a deprotected lysine ε-amino group) or attachment to another molecule rsc.orgnih.gov. This orthogonal strategy allows for precise control over which functional group is deprotected and reacted, enabling the synthesis of complex peptide structures, including cyclic peptides, on solid support rsc.orgnih.gov.

Microwave-Assisted Cleavage Techniques for Allyl Protecting Groups in SPPS

The cleavage of allyl and allyloxycarbonyl (Alloc) protecting groups in SPPS is traditionally carried out using palladium catalysts, often requiring long reaction times under an inert atmosphere at room temperature nih.gov. However, research has demonstrated the effectiveness of microwave irradiation in accelerating these deprotection reactions nih.govgoogle.com.

Microwave-assisted techniques have been developed for the cleavage of allyl ester and Alloc protecting groups in SPPS nih.gov. These methods offer significant advantages, including substantially reduced reaction times compared to conventional heating or room temperature procedures nih.gov. Studies have shown that microwave irradiation can facilitate the quantitative removal of allyl ester and Alloc groups efficiently nih.gov.

For instance, a method for microwave-assisted cleavage of Alloc and allyl ester protecting groups in SPPS reported that these groups could be removed with high purity (>98%) after two short irradiation cycles (e.g., 5 minutes each) at a moderate temperature (e.g., 38°C) under atmospheric conditions nih.gov. This is a notable improvement over traditional methods that can take several hours nih.gov. The accelerated reaction rate under microwave irradiation allows for the deprotection to be completed quickly, potentially minimizing side reactions and catalyst deactivation nih.gov.

The palladium-catalyzed cleavage typically involves a Pd(0) catalyst (such as Pd(PPh3)4) and a scavenger (like phenylsilane (B129415) or morpholine) in a suitable solvent (e.g., DMF, DCM) rsc.orgnih.gov. Microwave irradiation enhances the kinetics of this catalytic process, leading to faster and more efficient deprotection of the allyl ester from the C-terminus of the peptide on the solid support nih.gov. This accelerated cleavage is particularly beneficial in automated SPPS, where reducing cycle time is desirable merel.si.

Research findings indicate that microwave-assisted cleavage of allyl groups is compatible with various amino acid sequences and other commonly used side-chain protecting groups in Fmoc SPPS nih.gov. This compatibility underscores the utility of microwave technology in facilitating orthogonal deprotection strategies involving allyl esters for the synthesis of complex peptides nih.govmerel.si.

Applications of Fmoc D Lys Oall Hcl in Advanced Peptide and Conjugate Synthesis

Strategic Building Block in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Lys-Oall HCl is particularly valuable in modern Solid-Phase Peptide Synthesis (SPPS) protocols. The Fmoc group provides temporary protection of the α-amino group and is readily removed by a mild base, typically piperidine (B6355638), allowing for sequential amino acid coupling. peptide.comiris-biotech.de The allyl ester, conversely, is stable to these basic conditions as well as the acidic conditions often used to remove side-chain protecting groups. peptide.com This differential stability, known as orthogonality, is fundamental to its application in complex synthetic strategies. peptide.comnbinno.com

The orthogonal nature of the Fmoc and allyl protecting groups in this compound is leveraged for the assembly of intricate peptide sequences. In standard Fmoc-based SPPS, the peptide chain is elongated from the N-terminus while anchored to a solid support. The stability of the allyl ester ensures the C-terminus of the D-lysine residue remains protected throughout the synthesis. peptide.comchempep.com This strategy is essential in the production of peptide-based therapeutics, such as Prostate-Specific Membrane Antigen (PSMA) inhibitors, where precise control over the amino acid sequence is critical for biological activity. nih.govresearchgate.net The synthesis of these complex molecules often involves numerous coupling and deprotection cycles, and the robust yet selectively cleavable nature of the protecting groups on this compound is a key advantage.

A significant application of this compound is in the on-resin synthesis of cyclic peptides. peptide.com Cyclization can enhance a peptide's stability, receptor selectivity, and biological activity compared to its linear counterpart. A common strategy involves tethering Fmoc-D-Lys-Oall to a solid support resin via its free ε-amino side chain. nih.gov The linear peptide is then assembled using standard Fmoc chemistry. nih.gov Following the assembly of the linear sequence, the N-terminal Fmoc group and the C-terminal allyl ester are deprotected simultaneously. nih.gov The exposed amino and carboxyl termini of the resin-bound peptide are then coupled using activating agents to form the cyclic structure directly on the solid support. nih.gov

This methodology has been successfully employed to synthesize a library of cyclic d,l-α-glycopeptides with antibacterial properties. Researchers investigated how substitutions of O-glycosylserine residues affected antibacterial activity and membrane selectivity. nih.gov The findings from this research are summarized in the table below.

| Peptide Sequence | MIC (μM) vs. S. aureus | MIC (μM) vs. E. coli | MIC (μM) vs. E. faecalis |

| [WX WKSKSK] | 5 | 10 | 10 |

| [WLWX SKSK] | 10 | 10 | 10 |

| [WLWKX KSK] | 5 | 10 | 10 |

| [WLWKZ KSK] | 5 | >100 | 10 |

| [WLWKSZ SK] | 5 | >100 | 10 |

| [WLWKU KSK] | 2.5 | 5 | 10 |

| [WLWKUK SK] | 2.5 | 10 | 5 |

| [WLWKSKSK] (Progenitor) | 5 | 5 | 5 |

| Data sourced from a study on antibacterial cyclic d,l-α-glycopeptides. nih.gov Peptide sequences are shown in single-letter codes, with underlining indicating D-residues. Bold letters represent O-glycosylserine residues where X = Ser(βGlcNH2), Z = Ser(βGal), and U = Ser(αMan). MIC denotes Minimum Inhibitory Concentration. |

The orthogonal protection scheme of this compound is also instrumental in the synthesis of branched or dendritic peptides. chempep.comtechnoprocur.cz In this approach, the lysine (B10760008) residue serves as a branching point. After incorporating this compound into a peptide chain and completing the primary sequence, the ε-amino group of the lysine side chain (which is typically protected by an orthogonal group like Dde or Mmt during the main synthesis) can be selectively deprotected on-resin. nbinno.comtechnoprocur.cz This allows for the synthesis of a second, distinct peptide chain to be grown from the lysine side chain, creating a branched structure. The ability to create such complex architectures is crucial for developing constructs like multiple antigen peptides (MAPs) for vaccines and other peptidomimetics designed to interact with multiple biological targets. technoprocur.cz

Facilitation of Bioconjugation and Chemoselective Ligations

Bioconjugation involves the covalent attachment of molecules, such as reporter groups or drugs, to a biomolecule like a peptide. chempep.com this compound is a valuable tool in this context because its allyl ester group facilitates chemoselective ligation reactions, which are highly specific reactions that occur in the presence of other functional groups. nih.govcreative-proteomics.com

The selective removal of the allyl ester group is a key feature for site-directed modifications. The deprotection is typically achieved using a palladium catalyst, a method that does not affect the Fmoc group, acid-labile side-chain protecting groups, or the peptide's connection to the resin. acs.orgorganic-chemistry.org Once the allyl group is removed, a free carboxylic acid is exposed at the C-terminus of the D-lysine residue. This unique, newly available functional group can then be activated for specific coupling to another molecule, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or another biomolecule. peptide.comnih.gov This allows for the precise, site-specific labeling of a peptide, which is essential for creating reliable diagnostic agents and research tools.

Integration of Post-Translational Modifications and Unnatural Amino Acids

The strategic incorporation of modified or unnatural amino acids is a cornerstone of modern peptide science, enabling the creation of peptides with enhanced therapeutic properties, novel functionalities, and improved stability. This compound, as a stereoisomeric building block, plays a crucial role in this field, particularly in the synthesis of peptide analogues and the analytical standards needed for pharmaceutical quality control. Its utility is best understood in the context of creating peptides with specific post-translational modifications (PTMs) and in the precise synthesis of stereoisomeric impurities for complex drug molecules.

Synthesis of Lysine Derivatives for Specific Post-Translational Modifications (e.g., Glycation, Methylation)

Post-translational modifications of lysine residues, such as methylation and glycation, are critical biological regulators and are implicated in various physiological and pathological processes. The synthesis of peptides containing these modifications is essential for studying their effects. This is typically achieved by incorporating specially prepared Fmoc-lysine derivatives into the peptide sequence during solid-phase peptide synthesis (SPPS).

Lysine Methylation: The methylation of lysine's epsilon nitrogen is a key PTM in histones, regulating gene expression. peptide.com To investigate the roles of mono-, di-, and tri-methylated lysine, peptides containing these modifications are required. Specific Fmoc-protected building blocks are utilized for this purpose. For instance, Fmoc-Lys(Boc,Me)-OH is used for incorporating monomethylated lysine; the Boc group is later removed during standard acid cleavage from the resin. peptide.comnih.gov For dimethylated and trimethylated lysine, reagents such as Fmoc-Lys(Me)2-OH HCl and Fmoc-Lys(Me3)+-OH Cl- are available. peptide.com The synthesis strategy must sometimes be adjusted for these derivatives; for example, the basicity of the Lys(Me2) sidechain can risk premature Fmoc removal, necessitating the use of slightly acidic coupling conditions with reagents like DIC and HOBt. peptide.com

Lysine Glycation: Non-enzymatic glycation, the reaction of sugars with protein amino groups, leads to the formation of Amadori and Heyns products, which are associated with diabetic complications. nih.gov The synthesis of glycated peptides for research and diagnostics requires site-specific incorporation of glycated lysine. One effective method involves the synthesis of a pre-glycated building block, such as Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH, which can then be incorporated into a peptide sequence using standard Fmoc-SPPS protocols. nih.gov This approach allows for the creation of peptides with epimerically pure glucosyllysine moieties, which is critical for studying the specific biological consequences of glycation. nih.gov Alternative strategies include modifying lysine residues directly on the resin, though this can sometimes result in lower yields and product mixtures that are difficult to separate. 5z.com

The table below summarizes key building blocks used for introducing these specific PTMs.

| Modification | Building Block Example | Application in Synthesis |

| Monomethylation | Fmoc-Lys(Boc,Me)-OH | Used in standard SPPS; Boc group is removed during final cleavage. peptide.comnih.gov |

| Dimethylation | Fmoc-Lys(Me)2-OH HCl | Requires modified coupling conditions (e.g., DIC/HOBt) to prevent side reactions. peptide.com |

| Trimethylation | Fmoc-Lys(Me3)+-OH Cl- | Can be incorporated using standard coupling procedures, though it may be challenging. peptide.com |

| Glycation | Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH | Allows for site-specific incorporation of a protected glucose moiety onto the lysine side chain. nih.gov |

Creation of Stereoisomeric Peptide Analogues and Impurities (e.g., Liraglutide)

In the manufacturing of complex synthetic peptides for therapeutic use, such as the 31-amino acid drug Liraglutide, ensuring stereochemical purity is a major challenge. fda.gov During the sequential coupling steps of solid-phase peptide synthesis (SPPS), there is a risk of racemization, where an L-amino acid converts to its D-stereoisomer. regulations.gov This can lead to the generation of impurities that are structurally very similar to the active pharmaceutical ingredient (API), making them difficult to detect and separate during purification. google.comgoogle.com

For Liraglutide, which is used to treat type 2 diabetes, even small amounts of stereoisomeric impurities can impact the drug's safety and efficacy profile. fda.gov Regulatory agencies require stringent control and characterization of such impurities. A common racemization-prone impurity in Liraglutide synthesis is D-Thr⁵-Liraglutide. google.comgoogle.com Similarly, racemization at any of the other chiral centers, including the lysine residue at position 20, would create a distinct stereoisomeric impurity (e.g., D-Lys²⁰-Liraglutide).

To accurately quantify and control these impurities, it is essential to have pure reference standards of the potential stereoisomers. This is a primary application for building blocks like this compound. By intentionally incorporating this D-amino acid derivative during a separate, controlled synthesis, researchers can produce the specific D-Lys stereoisomer of Liraglutide. This synthesized impurity then serves as a critical analytical tool, allowing for the development and validation of chromatographic methods (like HPLC) to detect and quantify its presence in production batches of the Liraglutide API. fda.govgoogle.com The use of a D-amino acid building block is therefore not for creating a therapeutic analogue, but for ensuring the quality and safety of the final L-amino acid drug product.

The table below outlines the relationship between the target peptide and its potential stereoisomeric impurity.

| Target Peptide (API) | Key Residue | Potential Stereoisomeric Impurity | Synthetic Building Block for Impurity Standard |

| Liraglutide | L-Lysine at position 20 | D-Lys²⁰-Liraglutide | This compound |

Computational and Theoretical Investigations of Fmoc Amino Acid Derivatives

Molecular Dynamics Simulations for Supramolecular Assembly and Interactions.fu-berlin.denih.govresearchgate.net

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For Fmoc-amino acid derivatives, MD simulations have been instrumental in elucidating the mechanisms of their self-assembly into larger supramolecular structures. These simulations can model the behavior of these molecules in different environments, providing insights that are often difficult to obtain through experimental methods alone.

MD simulations have been employed to investigate the self-assembly of Fmoc-conjugated dipeptides, revealing how these molecules form fibrillar structures. nih.gov These simulations have shown that the process is driven by a combination of interactions, including hydrogen bonding and aromatic stacking. By tracking the trajectories of individual molecules, researchers can observe the formation of these complex assemblies in real-time, providing a detailed picture of the underlying molecular mechanisms.

The fluorenylmethoxycarbonyl (Fmoc) group plays a critical role in the self-assembly of these derivatives. Its large, aromatic fluorenyl ring system is prone to π-stacking interactions, where the electron clouds of adjacent aromatic rings interact, leading to a stabilizing attraction. MD simulations have been used to quantify the strength of these interactions and to understand their geometric preferences. nih.gov

These simulations have revealed that π-stacking interactions between Fmoc groups are a primary driving force for the initial aggregation of the molecules. nih.gov The hydrophobic nature of the Fmoc group also contributes significantly to the self-assembly process, particularly in aqueous environments. The hydrophobic effect drives the nonpolar Fmoc groups to cluster together, minimizing their contact with water molecules and leading to the formation of a hydrophobic core in the resulting supramolecular structures. rsc.org

| Interaction Type | Contributing Moiety | Role in Supramolecular Assembly | Key Findings from MD Simulations |

|---|---|---|---|

| π-Stacking | Fmoc Group (Fluorenyl Ring) | Primary driving force for initial aggregation and stabilization of the assembly. | Fmoc groups tend to form columnar stacks, creating a stable hydrophobic core. rsc.org |

| Hydrophobic Interactions | Fmoc Group and Amino Acid Side Chain | Drives the clustering of nonpolar groups to minimize contact with water. | Contributes significantly to the collapse and formation of the fibril's core. |

| Hydrogen Bonding | Peptide Backbone and Polar Side Chains | Provides specificity and directionality to the assembly, often forming β-sheet-like structures. | Inter- and intra-strand hydrogen bonds are crucial for the stability of the final fibril structure. rsc.org |

Building on the understanding of intermolecular interactions, MD simulations have been used to construct detailed models of the fibril structures formed by Fmoc-amino acid derivatives. These models often reveal a hierarchical organization, where individual molecules first assemble into β-sheet-like structures, which then stack to form protofilaments and eventually mature fibrils. rsc.org

A key feature of these self-assembled structures is their amphiphilic nature. The hydrophobic Fmoc groups typically form the core of the fibril, while the more polar amino acid side chains and the peptide backbone are exposed to the solvent. This arrangement results in an amphiphilic surface, which can influence the interactions of the fibrils with their environment, including other fibrils and biological membranes. nih.gov MD simulations allow for the detailed characterization of these surfaces, providing insights into their properties and potential applications. nih.gov

Quantum Chemical Calculations for Reactivity and Conformation.researchgate.net

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods can be used to predict a wide range of molecular properties, including geometries, energies, and reactivity. For Fmoc-amino acid derivatives, QC calculations are particularly useful for understanding the intricacies of their chemical behavior.

QC methods can be used to determine the most stable conformations of these molecules by calculating the energies of different spatial arrangements of their atoms. nih.gov This is crucial for understanding how the molecule will behave in solution and how it will interact with other molecules. Furthermore, QC calculations can provide insights into the reactivity of different parts of the molecule by analyzing its electron distribution. osaka-u.ac.jp For example, these calculations can identify the sites most susceptible to nucleophilic or electrophilic attack, which is essential for predicting the outcomes of chemical reactions.

| Computational Method | Information Obtained | Relevance to Fmoc-Amino Acid Derivatives |

|---|---|---|

| Density Functional Theory (DFT) | Electron density, molecular orbitals (HOMO, LUMO), reaction energies. | Predicts reactivity, stability, and spectroscopic properties. nih.gov |

| Ab initio methods (e.g., Møller-Plesset perturbation theory) | Accurate energies for different conformations and transition states. | Provides benchmark data for conformational analysis and reaction mechanisms. researchgate.net |

| Semi-empirical methods | Faster calculation of electronic properties for larger systems. | Useful for initial screening of conformations and reactivity trends. researchgate.net |

Computational Design in Peptide Chemistry and Inhibitor Development.tandfonline.comnih.gov

The insights gained from molecular simulations and quantum chemical calculations are increasingly being used to guide the design of new molecules and synthetic strategies in peptide chemistry. Computational design tools can accelerate the development of novel peptides with specific properties and functions, including therapeutic inhibitors.

Computer-aided molecular design is an active area of research in biotechnology and bioengineering. nih.gov Advanced computing power over the last decade has enabled the use of modeling toolkits and force fields for precise multiscale modeling of biomolecules such as lipids, proteins, carbohydrates, and nucleic acids. nih.gov

The synthesis of complex peptides is a challenging task that often requires a multi-step approach with careful selection of protecting groups and coupling reagents. Computational tools are being developed to assist in the design of these synthetic routes. One such approach is the use of hierarchical reaction logic, where the synthesis is planned in a top-down manner, breaking down the complex target molecule into smaller, more manageable fragments. acs.org

This logic-based approach can be implemented in computer programs that can explore a vast number of possible synthetic routes and identify the most efficient and reliable ones. acs.org These programs can take into account factors such as the compatibility of different chemical reactions and the potential for side reactions, helping chemists to design robust and high-yielding syntheses. consensus.appfigshare.com

The choice of protecting groups is critical for the success of a peptide synthesis. The Fmoc group is widely used for the protection of the N-terminus of amino acids, but its removal can sometimes lead to side reactions, particularly in sensitive sequences. Computational methods can be used to predict the behavior of protecting groups under different reaction conditions and to identify potential side reactions.

By simulating the deprotection step, for example, it is possible to identify amino acid sequences that are prone to side reactions such as racemization or the formation of deletion products. This information can then be used to modify the synthetic strategy, for instance by choosing a different protecting group or by optimizing the reaction conditions. Machine learning models are also being developed to predict the likelihood of a successful synthesis based on the peptide sequence, further aiding in the design of synthetic routes. acs.org

Future Prospects and Emerging Research Frontiers for Fmoc D Lys Oall Hcl

Innovations in Protecting Group Chemistry and Advanced Peptide Synthesis Automation

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its lability to mild bases like piperidine (B6355638), which allows for iterative coupling and deprotection cycles. libretexts.orgtotal-synthesis.com The orthogonality of the Fmoc group with other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) and the palladium-labile allyl-based groups (like the allyl ester in Fmoc-D-Lys-Oall HCl), is crucial for synthesizing complex peptides and modified peptides. iris-biotech.detotal-synthesis.compeptide.com The allyl ester in this compound can be selectively cleaved by palladium catalysis, which is compatible with the presence of the Fmoc group and acid-labile side-chain protecting groups. iris-biotech.de This orthogonality is particularly useful for on-resin cyclization or selective side-chain modifications during SPPS. iris-biotech.desigmaaldrich.com

Automated peptide synthesizers have significantly streamlined SPPS, enabling the routine preparation of peptides. libretexts.org The Fmoc strategy is well-suited for automation due to the mild deprotection conditions and the ease of monitoring the deprotection step by UV absorbance of the released dibenzofulvene adduct. total-synthesis.com The incorporation of specialized amino acid derivatives like this compound into automated synthesis protocols allows for the creation of more diverse peptide libraries and complex peptide architectures. While automated synthesis is efficient for linear peptides, challenges remain for "difficult sequences" and longer peptide chains. nih.gov Future innovations in automated synthesis might involve optimizing protocols for incorporating challenging building blocks and improving efficiency for complex targets.

Sustainable and Green Chemistry Approaches in Protected Amino Acid Synthesis

The chemical synthesis of peptides often involves the use of significant amounts of solvents and reagents, raising environmental concerns. rsc.org There is a growing emphasis on developing more sustainable and green chemistry approaches in peptide synthesis and the production of protected amino acids like this compound. rsc.orgpolypeptide.com This includes exploring alternative, less hazardous solvents, developing more efficient coupling methods with reduced waste, and implementing strategies for recycling reagents and solvents. rsc.orgpolypeptide.com

Research in green peptide synthesis is exploring methods such as using water-based systems or more environmentally friendly organic solvents. researchgate.netcsic.es The development of transient protecting groups and novel deprotection strategies that avoid harsh conditions also contributes to greener processes. issuu.comresearchgate.netresearchgate.net While specific green synthesis methods for this compound were not extensively detailed in the search results, the broader push towards sustainable peptide chemistry suggests that future research will likely focus on developing environmentally conscious routes for producing such key building blocks. rsc.orgpolypeptide.com

Exploration of Novel Applications in Bio-Organic Chemistry and Materials Science

This compound is a valuable tool in bio-organic chemistry and materials science due to the reactivity of its functional groups and its ability to be incorporated into diverse molecular structures. chemimpex.com Its use in the development of targeted drug delivery systems and biomaterials is an active area of research. chemimpex.comchemimpex.com The ability to introduce a lysine (B10760008) residue with orthogonal protection allows for site-specific modifications, which is crucial for attaching targeting ligands, imaging agents, or other functional molecules to peptides or peptide-based materials. chemimpex.comsigmaaldrich.comchemimpex.com

The allyl ester can be utilized for subsequent reactions, such as click chemistry, after selective deprotection, enabling the conjugation of various moieties. iris-biotech.de This facilitates the creation of novel bioconjugates with tailored properties for applications ranging from drug delivery to diagnostics and biomaterials with specific surface functionalities. The incorporation of D-amino acids like D-lysine can also influence the properties of peptides and peptide-based materials, such as increasing their stability against enzymatic degradation.

Integration with High-Throughput Screening and Combinatorial Library Synthesis

High-throughput screening (HTS) and combinatorial library synthesis are powerful approaches for discovering new molecules with desired biological activities or material properties. acs.orgchemrxiv.org Fmoc-based SPPS is highly compatible with automated and parallel synthesis formats, making it suitable for generating large combinatorial peptide libraries. libretexts.orgacs.orgchemrxiv.org

The availability of protected amino acid building blocks like this compound is essential for creating diverse libraries that include non-natural amino acids or selectively modified residues. acs.org The ability to introduce a D-amino acid and utilize orthogonal deprotection strategies allows for increased structural diversity within these libraries. acs.org Integration of this compound into HTS workflows enables the rapid synthesis and screening of numerous peptide variants, accelerating the identification of lead candidates for various applications, including drug discovery and the development of functional materials. acs.orgchemrxiv.orgnih.gov Techniques like one-bead-one-compound (OBOC) libraries, often synthesized using Fmoc chemistry, can benefit from the incorporation of such building blocks for generating highly diverse peptide collections for screening against various targets. nih.gov

Q & A

Q. What are the optimal conditions for removing the Alloc protecting group in Fmoc-D-Lys-OAll HCl during peptide synthesis?

The allyloxycarbonyl (Alloc) group in this compound is typically cleaved using palladium(0)-catalyzed deprotection under neutral conditions. A mixture of 5% tributylphosphine (TBP) and 5% phenylsilane in anhydrous tetrahydrofuran (THF) is effective, preserving acid-labile side chains and orthogonal to Fmoc chemistry . Ensure inert atmosphere (argon/nitrogen) to prevent oxidation of the palladium catalyst. Post-deprotection, residual palladium can be removed via filtration or chelating resins.

Q. How should this compound be stored to maintain stability?

Store the compound at -20°C in a desiccator under inert gas (argon) to prevent moisture absorption and oxidation. Avoid exposure to light, as UV radiation may degrade the Fmoc group. For short-term use (<1 month), store at 4°C in a tightly sealed amber vial with desiccant .

Q. What solvent systems are compatible with this compound in solid-phase peptide synthesis (SPPS)?

The compound dissolves well in dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP). For coupling, use 0.1 M solutions in DMF with 1-hydroxybenzotriazole (HOBt) or Oxyma Pure as activators. Avoid DMSO, which may prematurely cleave the Alloc group .

Advanced Research Questions

Q. How can researchers address contradictory data on the stability of this compound under acidic conditions?

Discrepancies arise from varying acid strengths and exposure times. While the Fmoc group is stable to trifluoroacetic acid (TFA) at ≤20% v/v for <2 hours, prolonged exposure (>4 hours) or stronger acids (e.g., HCl gas) may cause partial deprotection. Validate stability via LC-MS after each acidic step (e.g., resin cleavage) and adjust protocols using milder acids like acetic acid for Alloc deprotection when necessary .

Q. What strategies mitigate racemization risks during incorporation of this compound into peptide sequences?

Racemization occurs at elevated temperatures (>25°C) or with strong bases. Use low-temperature coupling (0–5°C) with 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) as mild bases. Pre-activate the amino acid with HOBt/EDCl for ≤3 minutes before coupling. Monitor enantiomeric purity via chiral HPLC with a Crownpak CR-I column .

Q. How can solubility challenges of this compound in SPPS be resolved?

Poor solubility in polar aprotic solvents often stems from aggregation. Add 1–5% v/v 2,2,2-trifluoroethanol (TFE) or 0.1 M LiCl to DMF to disrupt intermolecular hydrogen bonding. For persistent issues, use microwave-assisted SPPS (30–50°C, 10–20 W) to enhance dissolution without compromising stereochemistry .

Q. What analytical methods are recommended for characterizing this compound and its peptide conjugates?

- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient).

- Identity : High-resolution mass spectrometry (HRMS) in ESI+ mode; compare observed [M+H]<sup>+</sup> with theoretical m/z (C24H28ClN2O4: 467.17).

- Chirality : Circular dichroism (CD) spectroscopy at 200–250 nm .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compatibility of this compound with click chemistry?

Variations arise from residual palladium after Alloc deprotection, which can inhibit copper-catalyzed azide-alkyne cycloaddition (CuAAC). To resolve, include a post-deprotection wash with 0.1 M sodium diethyldithiocarbamate (DIECA) in DMF to chelate Pd(0). Alternatively, use strain-promoted azide-alkyne cycloaddition (SPAAC) for metal-free conjugation .

Q. How should researchers interpret discrepancies in bioactivity data for peptides containing this compound?

Bioactivity variability may stem from incomplete Alloc deprotection or residual protecting groups. Confirm deprotection efficiency via <sup>1</sup>H NMR (disappearance of allyl protons at δ 5.8–5.2 ppm) and quantify free amines using the Kaiser test. Use orthogonal deprotection strategies (e.g., photolabile groups) for critical applications .

Methodological Best Practices

Q. What protocols ensure reproducible synthesis of this compound derivatives for bioconjugation?

- Step 1 : Synthesize the D-lysine core via enzymatic resolution of DL-lysine using acylase I.

- Step 2 : Introduce the Alloc group using allyl chloroformate in THF/pyridine (0°C, 2 hours).

- Step 3 : Install the Fmoc group with Fmoc-OSu in DMF/NaHCO3 (room temperature, 12 hours).

- Step 4 : Purify via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to ≥98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.